molecular formula C11H11ClO5 B1608907 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid CAS No. 590395-59-8

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B1608907
CAS No.: 590395-59-8
M. Wt: 258.65 g/mol
InChI Key: OURPQCNJIAYKOE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H11ClO5 It is characterized by the presence of a chloro, formyl, and methoxy group attached to a phenoxy ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid typically involves the reaction of 4-chloro-2-formyl-6-methoxyphenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-2-carboxy-6-methoxyphenoxy)propanoic acid

    Reduction: Formation of 2-(4-Chloro-2-hydroxymethyl-6-methoxyphenoxy)propanoic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
  • 4-Chloro-2-fluorobenzenemethanol

Uniqueness

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenoxy ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-7(5-13)3-8(12)4-9(10)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPQCNJIAYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395176
Record name 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590395-59-8
Record name 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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